2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE
Overview
Description
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a compound that features an imidazole ring, a nitrophenyl group, and a thioether linkage. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Scientific Research Applications
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then methylated.
Thioether Formation: The thioether linkage is introduced by reacting the methylated imidazole with a thiol compound under basic conditions.
Attachment of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the nitrophenyl group can participate in electron transfer reactions, influencing cellular processes . The thioether linkage can also interact with thiol groups in proteins, altering their function .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
Metronidazole: Known for its antibacterial and antiprotozoal properties.
Omeprazole: Used as a proton pump inhibitor for treating gastric ulcers.
Thiabendazole: An antihelmintic agent used to treat parasitic worm infections.
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of an imidazole ring, a nitrophenyl group, and a thioether linkage, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-14-7-6-13-12(14)19-8-11(16)9-2-4-10(5-3-9)15(17)18/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFNPKZIDMCGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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